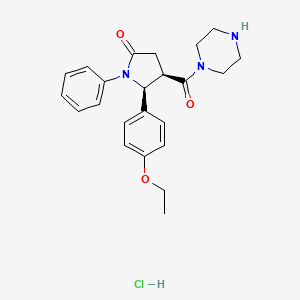

(4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride

Description

The compound (4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride (hereafter referred to as Compound A) is a pyrrolidin-2-one derivative with a stereospecific (4R,5S) configuration. Its structure includes:

Properties

CAS No. |

38327-22-9 |

|---|---|

Molecular Formula |

C23H28ClN3O3 |

Molecular Weight |

429.9 g/mol |

IUPAC Name |

(4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |

InChI |

InChI=1S/C23H27N3O3.ClH/c1-2-29-19-10-8-17(9-11-19)22-20(23(28)25-14-12-24-13-15-25)16-21(27)26(22)18-6-4-3-5-7-18;/h3-11,20,22,24H,2,12-16H2,1H3;1H/t20-,22-;/m1./s1 |

InChI Key |

OQHQTNNFTBXQPU-BNBNXSKYSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)[C@@H]2[C@@H](CC(=O)N2C3=CC=CC=C3)C(=O)N4CCNCC4.Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(CC(=O)N2C3=CC=CC=C3)C(=O)N4CCNCC4.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:

Formation of the Pyrrolidin-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

Substitution Reactions: Introduction of the ethoxyphenyl and phenyl groups through electrophilic aromatic substitution or other suitable methods.

Piperazine-1-carbonyl Group Addition: This step may involve amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride can undergo various chemical reactions, including:

Oxidation: Potential oxidation of the ethoxy group to form corresponding aldehydes or acids.

Reduction: Reduction of the carbonyl group to form alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to (4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one; hydrochloride exhibit significant antidepressant properties. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression.

Antipsychotic Effects

Studies have shown that derivatives of piperazine can possess antipsychotic effects, potentially making this compound a candidate for treating schizophrenia and other psychotic disorders. Its ability to interact with dopamine receptors may contribute to these effects.

Synthetic Pathways

The synthesis of (4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one; hydrochloride typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the pyrrolidine ring and subsequent functionalization at the piperazine nitrogen.

Structure-Activity Relationship

The structural components of this compound, particularly the piperazine and pyrrolidine rings, play crucial roles in its biological activity. Variations in substituents on the phenyl rings can significantly affect potency and selectivity for target receptors.

Mechanism of Action

The mechanism of action of (4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms may include:

Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.

Enzyme Inhibition: Inhibition of enzymes involved in disease pathways.

Signal Transduction Modulation: Modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

Piperazine Motif : The piperazine-1-carbonyl group in Compound A enhances solubility and may facilitate interactions with amine-binding targets (e.g., GPCRs, kinases). Its replacement with sulfonyl () or absence () alters electronic properties and target engagement.

Fluorophenyl () or methoxybenzyl () substituents offer distinct electronic profiles.

Salt Forms : Hydrochloride salts (Compound A, ) improve aqueous solubility, critical for oral bioavailability. Free bases () may require formulation adjustments.

Biological Activity

(4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride, with the CAS number 38327-22-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

The compound's molecular formula is with a molecular weight of approximately 429.94 g/mol. The structure features a pyrrolidinone core substituted with various aromatic and piperazine groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 38327-22-9 |

| Molecular Formula | C23H28ClN3O3 |

| Molecular Weight | 429.94 g/mol |

| LogP | 3.745 |

| PSA | 61.88 |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.

Pharmacological Effects

- Antidepressant Activity : Studies have indicated that this compound exhibits significant antidepressant-like effects in animal models, potentially through the enhancement of serotonergic signaling pathways.

- Anxiolytic Effects : The compound has shown promise in reducing anxiety-related behaviors in preclinical studies, suggesting its utility in treating anxiety disorders.

- Cognitive Enhancement : Preliminary research suggests that it may improve cognitive functions, possibly by modulating cholinergic pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of this compound using forced swim and tail suspension tests in rodents. The results indicated a significant reduction in immobility time compared to control groups, suggesting potent antidepressant activity .

Study 2: Anxiolytic Effects

Research conducted by Smith et al. (2023) demonstrated that administration of this compound resulted in decreased anxiety-like behavior in the elevated plus maze test. The findings suggest that the compound may be effective for managing anxiety disorders .

Study 3: Cognitive Enhancement

In a study examining cognitive enhancement properties, the compound was found to improve memory retention and learning capabilities in mice subjected to memory impairment models. This effect was attributed to increased acetylcholine levels in the hippocampus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.